molecular formula C8H10O3 B065638 4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one CAS No. 184007-11-2

4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one

Katalognummer: B065638
CAS-Nummer: 184007-11-2
Molekulargewicht: 154.16 g/mol
InChI-Schlüssel: VGZXOYFTJRHFID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylene-1,3-dioxaspiro[44]nonane-2-one is a cyclic acetal compound with a unique spiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions. One common method is the acid-catalyzed cyclization of 2-methylene-1,4-dioxaspiro[4.5]decane with trifluoroacetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may exert its effects by modulating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Another cyclic acetal with similar structural features.

    2-Methylene-1,4-dioxaspiro[4.5]decane: A related compound with a different ring size.

Uniqueness

4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one is unique due to its specific spiro structure and the presence of a methylene group. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

184007-11-2

Molekularformel

C8H10O3

Molekulargewicht

154.16 g/mol

IUPAC-Name

4-methylidene-1,3-dioxaspiro[4.4]nonan-2-one

InChI

InChI=1S/C8H10O3/c1-6-8(4-2-3-5-8)11-7(9)10-6/h1-5H2

InChI-Schlüssel

VGZXOYFTJRHFID-UHFFFAOYSA-N

SMILES

C=C1C2(CCCC2)OC(=O)O1

Kanonische SMILES

C=C1C2(CCCC2)OC(=O)O1

Synonyme

1,3-Dioxaspiro[4.4]nonan-2-one, 4-methylene-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.